Epi-Lacosamide-d3
CAS No.: 1795786-76-3
Cat. No.: VC0106694
Molecular Formula: C₁₃H₁₅D₃N₂O₃
Molecular Weight: 253.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795786-76-3 |
---|---|
Molecular Formula | C₁₃H₁₅D₃N₂O₃ |
Molecular Weight | 253.31 |
Introduction
Chemical Identity and Properties
Epi-Lacosamide-d3 is characterized by specific chemical and physical properties that distinguish it as a stable isotope-labeled compound. The compound features a trideuteriomethoxy group, which replaces the standard methoxy group found in conventional lacosamide .
Basic Chemical Data
The fundamental chemical properties of Epi-Lacosamide-d3 are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Epi-Lacosamide-d3 |
CAS Number | 1795786-76-3 |
Molecular Formula | C13D3H15N2O3 |
Molecular Weight | 253.312 g/mol |
Accurate Mass | 253.151 Da |
Product Format | Neat |
SIL Type | Deuterium |
Source: Compiled from multiple chemical reference databases
Structural Information
The structural characteristics of Epi-Lacosamide-d3 define its unique properties as both an epi-isomer and a deuterated compound:
Structural Characteristic | Description |
---|---|
IUPAC Name | (2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide |
SMILES Notation | [2H]C([2H])([2H])OCC@HC(=O)NCc1ccccc1 |
InChI | InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1/i2D3 |
InChIKey | VPPJLAIAVCUEMN-QLQUODACSA-N |
Stereochemistry | Contains an S-configured chiral center |
Source: Data compiled from chemical database entries
The compound's structure features a deuterated methoxy group, with three hydrogen atoms replaced by deuterium isotopes. This substitution provides the compound with special properties for use in analytical chemistry and pharmaceutical research .
Relationship to Lacosamide
Epi-Lacosamide-d3 is structurally related to lacosamide but differs in two important aspects: stereochemistry and isotopic composition. Understanding these relationships is crucial for comprehending its role in pharmaceutical analysis.
Stereochemical Relationship
Epi-Lacosamide-d3 is the S-isomer of the molecule, whereas lacosamide (Vimpat®) is the R-isomer. This stereochemical difference significantly affects the biological activity of the compounds:
Compound | Stereochemistry | Biological Activity |
---|---|---|
Lacosamide | (R)-configuration | Active anticonvulsant |
Epi-Lacosamide | (S)-configuration | Considered an impurity |
Epi-Lacosamide-d3 | (S)-configuration with deuterium labeling | Reference standard |
Source: Based on chemical structure information and pharmaceutical classifications
Deuterium Labeling Significance
The deuterium labeling in Epi-Lacosamide-d3 serves specific analytical purposes:
-
Provides a distinct mass spectrometric profile for identification
-
Serves as an internal standard for quantitative analysis
-
Enables pharmaceutical researchers to track metabolic pathways
-
Assists in quality control of lacosamide pharmaceutical preparations
These applications make Epi-Lacosamide-d3 valuable in drug development, pharmacokinetic studies, and quality assurance processes .
Applications in Pharmaceutical Research
Epi-Lacosamide-d3 serves several important functions in pharmaceutical research and development, particularly in the quality control and analysis of lacosamide-based medications.
Analytical Applications
As a stable isotope-labeled compound, Epi-Lacosamide-d3 finds numerous applications in analytical chemistry:
Application | Description |
---|---|
Reference Standard | Used to validate analytical methods for lacosamide detection |
Impurity Profiling | Helps identify and quantify epi-isomer impurities in lacosamide formulations |
Metabolic Studies | Enables tracking of deuterated compounds through metabolic pathways |
Mass Spectrometry | Provides distinct isotopic patterns for improved detection specificity |
Bioavailability Studies | Used as internal standard in pharmacokinetic investigations |
Source: Based on common applications of deuterated reference standards in pharmaceutical analysis
Quality Control
Parent Compound: Lacosamide Research
While specific research on Epi-Lacosamide-d3 itself is limited in the available literature, understanding the research on its parent compound lacosamide provides valuable context for its significance.
Clinical Efficacy of Lacosamide
Lacosamide has demonstrated significant clinical efficacy in treating various forms of epilepsy, as evidenced by multiple clinical studies:
Study Type | Key Findings | Patient Population |
---|---|---|
Phase 3 Clinical Trial | Significantly lower risk of developing PGTCS (HR 0.540; p<0.001) | Patients with idiopathic generalized epilepsy (IGE) |
Phase 3 Clinical Trial | Higher rate of freedom from PGTCS (31.3% vs 17.2%; p=0.011) | Patients aged ≥4 years with IGE |
Comparative Analysis | Median percent reduction in PGTCS frequency (−77.92% vs −56.7% to −77.6%) | Comparison with other antiepileptic drugs |
Responder Analysis | 50% responder rates (68.1% vs 56.4% to 72.2%) | Adjunctive treatment of PGTCS |
Source: Clinical trial data reported in medical literature
Preclinical Research
Animal studies have further elucidated the efficacy of lacosamide in various epilepsy models:
Model | Intervention | Outcome |
---|---|---|
Cortical Dysplasia Rat Model | Lacosamide pretreatment | Reduced seizure incidence and severity |
PTZ-induced Seizures | Lacosamide vs. Levetiracetam | Both effective in reducing seizure duration |
Malformed Cortices Model | Lacosamide treatment | Significant reduction in acute seizure incidence |
Generalized Epilepsy Model | Lacosamide treatment | Potential treatment option for generalized epilepsy with cortical dysplasia |
Source: Preclinical research findings
Mechanism of Action
Lacosamide exerts its anticonvulsant effects through a dual mechanism of action:
-
Selective enhancement of sodium channel slow inactivation
-
Modulation of collapsin response mediator protein-2 (CRMP-2)
This mechanism differs from many other anticonvulsants, potentially explaining its efficacy in treatment-resistant epilepsy .
Supplier | Product Format | Available Quantities | Price Range (USD) |
---|---|---|---|
TRC/LGC Standards | Neat | 5 mg | $155 |
TRC/LGC Standards | Neat | 10 mg | $285 |
TRC/LGC Standards | Neat | 25 mg | $550 |
TRC/LGC Standards | Neat | 50 mg | $1,230 |
TRC/LGC Standards | 1.0 mg/mL in Acetonitrile | 1×1 mL | $140 |
Source: Pricing information from chemical suppliers
Parameter | Specification |
---|---|
Shipping Temperature | Room Temperature |
Storage Requirements | Refrigerated |
Country of Origin | CANADA |
Regulatory Notes | Controlled product; additional documentation may be required |
Availability | Made to order |
Source: Product information from supplier catalogs
While specific physical data for Epi-Lacosamide-d3 is limited, reference to the related compound lacosamide provides context for understanding its likely physical properties.
Physical Properties of Related Compounds
Property | Lacosamide Value | Relevance to Epi-Lacosamide-d3 |
---|---|---|
Melting point | 141-143°C | Similar range expected with possible slight differences |
Optical Activity | [α]/D 13 to 18° (C=0.5g/100mL, MeOH) | Opposite rotation expected for epi-isomer |
Boiling point | 536.4±50.0 °C (Predicted) | Similar values expected with minor differences |
Density | 1.120±0.06 g/cm³ (Predicted) | Slightly higher due to deuterium content |
Form | Crystalline solid | Similar physical form likely |
Color | White to beige | Similar appearance expected |
Source: Physical property data from chemical databases
Solubility Characteristics
The solubility profile of lacosamide provides insight into the likely solubility characteristics of Epi-Lacosamide-d3:
Solvent | Solubility of Lacosamide | Expected Difference for Epi-Lacosamide-d3 |
---|---|---|
DMF | 20 mg/ml | Minor differences possible |
DMSO | 20 mg/ml | Minor differences possible |
Ethanol | 20 mg/ml | Minor differences possible |
PBS (pH 7.2) | 2 mg/ml | Minor differences possible |
Acetonitrile | Compatible (used as solvent) | Good solubility confirmed |
Epi-Lacosamide-d3 represents an important deuterium-labeled compound with significant applications in pharmaceutical analysis and research. As the deuterated form of the S-isomer of lacosamide, it serves as a critical reference standard for quality control and analytical method development in the production of lacosamide-based medications. The compound's unique structure, featuring a trideuteriomethoxy group, provides distinct advantages for mass spectrometric and chromatographic analyses.
While research specifically focused on Epi-Lacosamide-d3 is limited in the current literature, the extensive research on its parent compound lacosamide highlights the importance of high-quality analytical standards in the development and quality control of effective anticonvulsant medications. The commercial availability of Epi-Lacosamide-d3 from specialized suppliers facilitates ongoing research in this important area of pharmaceutical science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume